Ethyl undec-10-ynoate
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Overview
Description
Ethyl undec-10-ynoate, also known as 10-Undecynoic acid, ethyl ester, is an organic compound with the molecular formula C₁₃H₂₂O₂. It is a member of the ester family, characterized by the presence of an ester functional group. This compound is notable for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl undec-10-ynoate can be synthesized through the esterification of 10-Undecynoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to accelerate the esterification reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the alkyne functional group.
Transesterification: This compound can participate in transesterification reactions, where it reacts with alcohols in the presence of catalysts such as copper-deposited vanadium pentoxide to form new ester products.
Common Reagents and Conditions:
Oxidation: Selenium dioxide, tert-butyl hydroperoxide, aqueous dioxane.
Transesterification: Copper-deposited vanadium pentoxide, 1,4-cyclohexanedimethanol.
Major Products:
Oxidation: 9-oxo-undec-10-ynoate, 9-hydroxy-undec-10-ynoate.
Transesterification: Cyclohexane-1,4-diylbis(methylene) bis(undec-10-enoate).
Scientific Research Applications
Ethyl undec-10-ynoate has a wide range of applications in scientific research:
Medicine: Research has explored its potential in drug delivery systems due to its biocompatibility and ability to form stable esters.
Mechanism of Action
The mechanism of action of ethyl undec-10-ynoate largely depends on its chemical reactivity. In biological systems, its derivatives can interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects. The ester functional group allows it to participate in various biochemical pathways, facilitating its incorporation into larger molecular structures.
Comparison with Similar Compounds
Ethyl undec-10-enoate: Similar in structure but with a double bond instead of a triple bond.
Methyl undec-10-ynoate: Similar ester but with a methyl group instead of an ethyl group.
Undec-10-enal: An aldehyde with a similar carbon chain length but different functional group.
Uniqueness: this compound is unique due to the presence of both an ester group and a terminal alkyne group. This combination allows it to participate in a diverse range of chemical reactions, making it a versatile compound in synthetic chemistry and industrial applications.
Properties
CAS No. |
94030-75-8 |
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Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
ethyl undec-10-ynoate |
InChI |
InChI=1S/C13H22O2/c1-3-5-6-7-8-9-10-11-12-13(14)15-4-2/h1H,4-12H2,2H3 |
InChI Key |
RIINEWTVKLQWOS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCCCC#C |
Origin of Product |
United States |
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